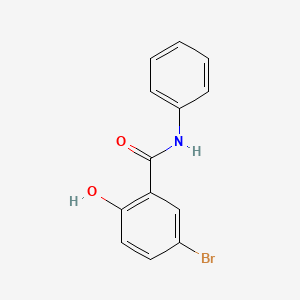
5-Bromosalicylanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromosalicylanilide is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
5-Bromosalicylanilide has been studied for its antimicrobial properties, particularly against resistant strains of bacteria. Research indicates that it exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of salicylanilide, including this compound, have shown effectiveness in inhibiting the growth of glioblastoma cells in vitro. The mechanism involves inducing autophagy and apoptosis in cancer cells, which could lead to new therapeutic strategies against various cancers .
Analytical Chemistry
Reagent for Detection
In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. Its application is particularly noted in environmental monitoring, where it aids in the analysis of pollutants and other chemical compounds . The compound's ability to form stable complexes with metal ions enhances its utility in this field.
Biological Research
Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibition and cellular processes. It has been shown to inhibit the IκB kinase complex within the nuclear factor-kappa B signaling pathway, which plays a crucial role in inflammation and cancer progression . This inhibition can lead to various cellular effects, making it valuable for understanding disease mechanisms.
Materials Science
Liquid Crystal Applications
this compound exhibits liquid crystal behavior, which opens avenues for applications in display technologies and sensors. Research indicates that its liquid crystalline phases can be utilized in developing advanced materials with unique optical properties. This characteristic is particularly important in the design of next-generation electronic devices.
Comprehensive Data Table
Case Study 1: Antimicrobial Activity
A study published in the International Journal of Antimicrobial Agents explored the effects of this compound on biofilm formation by MRSA. The results indicated a significant reduction in biofilm density at sub-inhibitory concentrations, suggesting its potential use in treating chronic infections associated with biofilms.
Case Study 2: Anticancer Properties
Research conducted on substituted salicylanilide derivatives demonstrated that this compound derivatives exhibited cytotoxic effects on U87 human glioblastoma cells. The study highlighted that modifications to the salicylanilide structure could enhance bioavailability and efficacy against cancer cells, paving the way for developing new anticancer drugs .
Análisis De Reacciones Químicas
Hydrolysis of the Amide Bond
The amide group in 5-bromosalicylanilide undergoes hydrolysis under acidic or basic conditions, yielding 5-bromosalicylic acid and aniline derivatives. This reaction is critical for understanding its metabolic degradation or synthetic modification pathways.
Example Reaction:
This compound+H2OH+/OH−5-Bromosalicylic Acid+Aniline Derivative
Key Observations:
-
Hydrolysis rates depend on pH and temperature.
-
The bromine substituent stabilizes the intermediate through electron-withdrawing effects .
Electrophilic Aromatic Substitution
The bromine atom at the 5-position directs incoming electrophiles to specific positions on the aromatic rings due to its meta-directing nature.
Nitration and Halogenation
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-5-bromosalicylanilide | |
| Chlorination | Cl₂/FeCl₃, reflux | 3,5-Dibromosalicylanilide (minor) |
Notes:
-
Bromine’s electron-withdrawing effect activates the ring for nitration but deactivates it for further halogenation .
-
Substituents on the aniline ring influence regioselectivity .
Metal Complexation
The hydroxyl and amide groups act as tridentate ligands, forming stable complexes with transition metals like Ga(III) and Sn(IV).
Example Complexation with Ga(III):
2This compound+Ga(NO3)3→[Ga(L)2]NO3
L = deprotonated this compound ligand
Properties of Complexes:
Nucleophilic Aromatic Substitution
The bromine substituent participates in nucleophilic displacement under strongly basic or catalytic conditions.
Example Reaction with Hydroxide:
This compound+NaOH→5-Hydroxysalicylanilide+NaBr
Factors Influencing Reactivity:
-
Electron-withdrawing groups (e.g., nitro) enhance substitution rates .
-
Steric hindrance from the aniline ring reduces reaction efficiency .
Cross-Coupling Reactions
The bromine atom serves as a site for palladium-catalyzed coupling reactions, enabling derivatization.
Suzuki-Miyaura Coupling Example:
This compound+Ar-B(OH)2Pd(0)5-Arylsalicylanilide+B(OH)3
Applications:
Biological Activity and Reactivity Correlation
Structural modifications via these reactions directly impact bioactivity:
| Modification | Biological Effect | Reference |
|---|---|---|
| Bromine → Nitro | Enhanced antimycobacterial activity | |
| Amide → Ester | Increased cholinesterase inhibition | |
| Metal complexation | Higher cytotoxicity against leukemia cells |
Propiedades
Número CAS |
4294-89-7 |
|---|---|
Fórmula molecular |
C13H10BrNO2 |
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10BrNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) |
Clave InChI |
RIFLOVCLRMLWFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













